REACTION_CXSMILES
|
[CH:1]1(C)CCC(C(C)C)C(O)C1.[CH2:12]=[C:13]1[O:17][C:15](=[O:16])[CH2:14]1.COC.[C:21]([OH:27])(=[O:26])[CH2:22][C:23](C)=O.C1N2CN3[CH2:37][N:31](C2)CN1C3.C([O-])(=O)C.[NH4+]>C1C=CC=CC=1.C(O)C.C(N(CC)CC)C>[CH3:12][C:13]1[NH:31][C:37]([CH3:1])=[C:22]([C:21]([OH:27])=[O:26])[CH2:23][C:14]=1[C:15]([OH:17])=[O:16] |f:5.6|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirring for one hour there
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at refluxing
|
Type
|
WAIT
|
Details
|
the reaction mixture is boiled on a water bath for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(CC1C(=O)O)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |